molecular formula C8H10N2O5 B3253491 Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate CAS No. 22384-44-7

Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate

Cat. No.: B3253491
CAS No.: 22384-44-7
M. Wt: 214.18 g/mol
InChI Key: UVINUVSNJBJBTL-UHFFFAOYSA-N
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Description

Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their presence in nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate typically involves the reaction of ethyl acetate with 2,4,6-trihydroxypyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the esterification process.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes where ethyl acetate and 2,4,6-trihydroxypyrimidine are reacted in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydroxyl groups is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in relation to nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,4,6-Trihydroxypyrimidine: This compound is structurally similar but lacks the ethyl acetate group.

    Ethyl (2,4-dihydroxypyrimidin-5-yl)-acetate: Similar but with one less hydroxyl group.

Uniqueness: Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate is unique due to the presence of three hydroxyl groups and an ethyl acetate moiety, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5/c1-2-15-5(11)3-4-6(12)9-8(14)10-7(4)13/h2-3H2,1H3,(H3,9,10,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVINUVSNJBJBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC(=O)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate
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Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate

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